Researchers often struggle with poor systemic mobility of lipophilic organophosphates requiring organic solvents. Phosfolan (CAS 947-02-4) overcomes this with 650 g/L aqueous solubility, enabling rapid vascular transport without co-solvents. It degrades predictably via P-N bond cleavage, avoiding persistent halogenated residues. The compound’s distinct Rf 0.69 in STLC provides baseline separation from mephosfolan, making it an essential analytical standard for HPLC residue testing. A critical benchmark for AChE inhibition and dithiolane-class toxicity studies.
Phosfolan (CAS 947-02-4) is a cyclic dithiolane organophosphoramidate historically and analytically utilized for its highly systemic properties and specific acetylcholinesterase inhibition profile [1]. Unlike many conventional organophosphates that rely on high lipophilicity, Phosfolan is distinguished by a water solubility of 650,000 mg/L, which facilitates rapid vascular transport in plant models [1]. Furthermore, its metabolic degradation proceeds predictably via P-N bond cleavage rather than forming highly persistent halogenated residues [2]. For procurement professionals, agricultural scientists, and analytical chemists, Phosfolan serves as a critical benchmark compound when evaluating systemic mobility, dithiolane-class toxicity, and formulation-dependent synergism.
Organophosphorus insecticide standard for residue monitoring method development and validation
AChE inhibition studies; proinsecticide requiring metabolic activation for full inhibitory activity
Reported high mammalian toxicity; enhanced safety protocols and PPE specifications apply
Substituting Phosfolan with its closest structural analog, Mephosfolan (the 4-methyl-1,3-dithiolane derivative), or with broader organophosphates like chlorpyrifos, fundamentally alters both formulation requirements and target efficacy [1]. Mephosfolan exhibits distinct chromatographic retention behaviors and a lower baseline efficacy against key lepidopteran models [2]. Furthermore, replacing Phosfolan with highly lipophilic alternatives like chlorpyrifos eliminates the 650 g/L aqueous solubility that drives Phosfolan's systemic uptake [3]. This forces reliance on heavy organic solvent systems that may be incompatible with specific aqueous workflows, making Phosfolan non-interchangeable for applications requiring high water solubility and specific dithiolane-ring interactions.
Mammalian toxicity profiles differ; handling requirements and PPE specifications are not interchangeable with mephosfolan
Distinct metabolic fate pathways yield different residue profiles; analytical reference standards are compound-specific
Pest spectrum and crop-use patterns differ between analogs; field efficacy expectations may not transfer directly
Phosfolan possesses a water solubility of 650,000 mg/L at 25 °C, which is substantially higher than conventional organophosphates like chlorpyrifos (approx. 1.4 mg/L) [1]. This hydrophilicity allows it to be formulated in aqueous systems without the heavy reliance on volatile organic solvents required by its lipophilic counterparts[1].
| Evidence Dimension | Aqueous Solubility at 25 °C |
| Target Compound Data | 650,000 mg/L (Phosfolan) |
| Comparator Or Baseline | ~1.4 mg/L (Chlorpyrifos baseline) |
| Quantified Difference | >400,000-fold higher aqueous solubility |
| Conditions | Standard aqueous conditions at 25 °C |
Enables true systemic uptake and reduces the need for aggressive organic solvents in agricultural or experimental formulation design.
In comparative toxicity assays against third-instar Spodoptera littoralis larvae, Phosfolan demonstrated a lower LC50 than its closest structural analog, Mephosfolan, as well as the standard monocrotophos[1]. The absence of the 4-methyl group on the dithiolane ring in Phosfolan correlates with a more potent acetylcholinesterase inhibition profile in these specific target models [1].
| Evidence Dimension | Relative Toxicity (LC50 ranking) |
| Target Compound Data | Lower LC50 (Ranked above Mephosfolan) |
| Comparator Or Baseline | Mephosfolan and Monocrotophos (Higher LC50) |
| Quantified Difference | Consistent LC50 superiority over Mephosfolan and Monocrotophos |
| Conditions | 24-hour mortality counts on treated cotton leaves under controlled laboratory conditions |
Justifies the procurement of the unmethylated dithiolane ring (Phosfolan) over the methylated analog (Mephosfolan) for maximum target efficacy.
Phosfolan exhibits a highly specific formulation-dependent interaction with the plant metabolite gossypol. While standard topical application in acetone yields an antagonistic effect, formulating Phosfolan in 0.1% NH4OH converts this interaction into a synergistic mortality increase against target larvae [1]. This demonstrates that Phosfolan's efficacy can be chemically tuned via alkaline formulation matrices [1].
| Evidence Dimension | Mortality rate modulation (Synergism vs Antagonism) |
| Target Compound Data | Synergistic efficacy increase (in 0.1% NH4OH) |
| Comparator Or Baseline | Antagonistic efficacy reduction (in topical acetone) |
| Quantified Difference | Complete reversal from antagonism to synergism based on solvent pH |
| Conditions | Applied to glandless cotton strain leaves vs. standard topical application |
Dictates that procurement of Phosfolan must be paired with specific alkaline formulation strategies to maximize field efficacy in high-gossypol environments.
For analytical standard procurement, Phosfolan can be cleanly resolved from its analog Mephosfolan using a two-solvent sequential thin-layer chromatography (STLC) system. Phosfolan elutes with an R1 value of 0.69, while Mephosfolan elutes at 0.76 [1]. This precise chromatographic separation ensures that laboratories can accurately quantify Phosfolan without cross-contamination from methylated dithiolane derivatives [1].
| Evidence Dimension | Chromatographic Retention Factor (R1) |
| Target Compound Data | R1 = 0.69 (Phosfolan) |
| Comparator Or Baseline | R1 = 0.76 (Mephosfolan) |
| Quantified Difference | ΔR1 = 0.07 |
| Conditions | STLC using 2-butanone-1-butanol-water followed by acetonitrile-n-hexane-benzene-acetic acid |
Ensures that analytical laboratories can cleanly separate and quantify Phosfolan from its closest structural analog in multiplexed residue assays.
Due to its high aqueous solubility (650 g/L), Phosfolan is a highly suitable candidate for root-uptake and vascular transport studies where highly lipophilic organophosphates like chlorpyrifos fail to mobilize without aggressive organic solvents [1].
Phosfolan's distinct chromatographic retention profile (R1 = 0.69) makes it an essential analytical standard for calibrating sequential thin-layer chromatography (STLC) and HPLC systems used in multiplexed residue testing, ensuring clear separation from Mephosfolan [2].
By utilizing 0.1% NH4OH formulation matrices, formulators can exploit the unique synergistic interaction between Phosfolan and endogenous plant gossypol, maximizing lepidopteran control in specialized agricultural settings[3].
Acute Toxic